

Crystal Structure Analysis of 3-Cyclohexyl-sydnone: A Technical Guide

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Compound of Interest

Compound Name: Sydnone, 3-cyclohexyl-

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Disclaimer: As of the latest literature search, a definitive single-crystal X-ray structure analysis of 3-cyclohexyl-sydnone has not been publicly reported. This guide provides a comprehensive overview of the methodologies and expected structural characteristics based on closely related sydnone analogues. The experimental protocols for the synthesis of 3-cyclohexyl-sydnone and the general procedure for crystal structure analysis are detailed to facilitate further research in this area.

Introduction to Sydnones

Sydnones are a class of mesoionic heterocyclic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom.^[1] These compounds are dipolar and possess a delocalized positive and negative charge across the ring system, which cannot be represented by a single covalent structure.^[1] Their unique electronic configuration imparts them with a range of interesting chemical and biological properties, making them valuable scaffolds in medicinal chemistry and materials science.^[2] Sydnone derivatives have been investigated for various pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.^[2]

The structural elucidation of sydnones is crucial for understanding their structure-activity relationships. X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms, bond lengths, and bond angles, offering insights into the electronic distribution and intermolecular interactions within the crystal lattice.

Experimental Protocols

The synthesis of 3-cyclohexyl-sydnone follows a classical three-step procedure involving the formation of N-cyclohexylglycine, subsequent nitrosation, and final cyclodehydration.^[3]^[4]

Step 1: Synthesis of N-Cyclohexylglycine

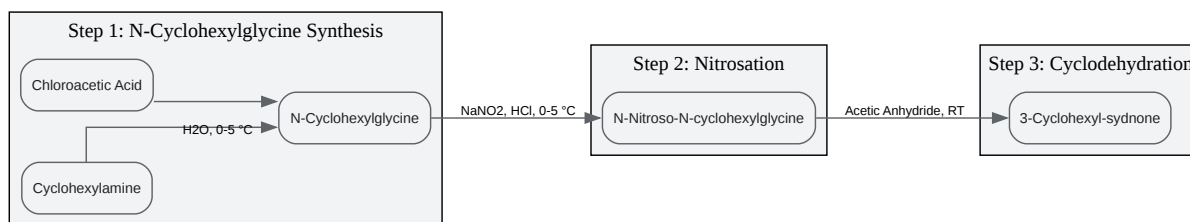
A solution of cyclohexylamine (22 mmol) in cold water (3 mL) is added dropwise to an aqueous solution of chloroacetic acid (10 mmol in 3 mL of water) in an ice bath with constant stirring for 24 hours.^[4] The water is then removed under reduced pressure. The resulting chloride salt is washed with acetone, and the final product, N-cyclohexylglycine, is obtained by acidification with HCl to a pH of 2, followed by slow evaporation and recrystallization.^[4]

Step 2: Synthesis of N-Nitroso-N-cyclohexylglycine

To a suspension of N-cyclohexylglycine (0.04 mol) in cold water (100 mL), a drop of concentrated hydrochloric acid is added. A solution of sodium nitrite (0.12 mol) in cold water (20 mL) is then added dropwise with vigorous stirring at 0-5 °C over one hour.^[5] The stirring is continued at room temperature until a clear solution is obtained. Slow addition of concentrated hydrochloric acid precipitates the N-nitroso derivative, which is then collected by vacuum filtration.^[5]

Step 3: Synthesis of 3-Cyclohexyl-sydnone (Cyclodehydration)

The crude N-nitroso-N-cyclohexylglycine is dissolved in an excess of acetic anhydride at room temperature.^[3] The reaction mixture is stirred for 24 hours. The excess acetic anhydride is then removed under reduced pressure, and the resulting residue is purified by recrystallization from ethanol to yield 3-cyclohexyl-sydnone.^[3]



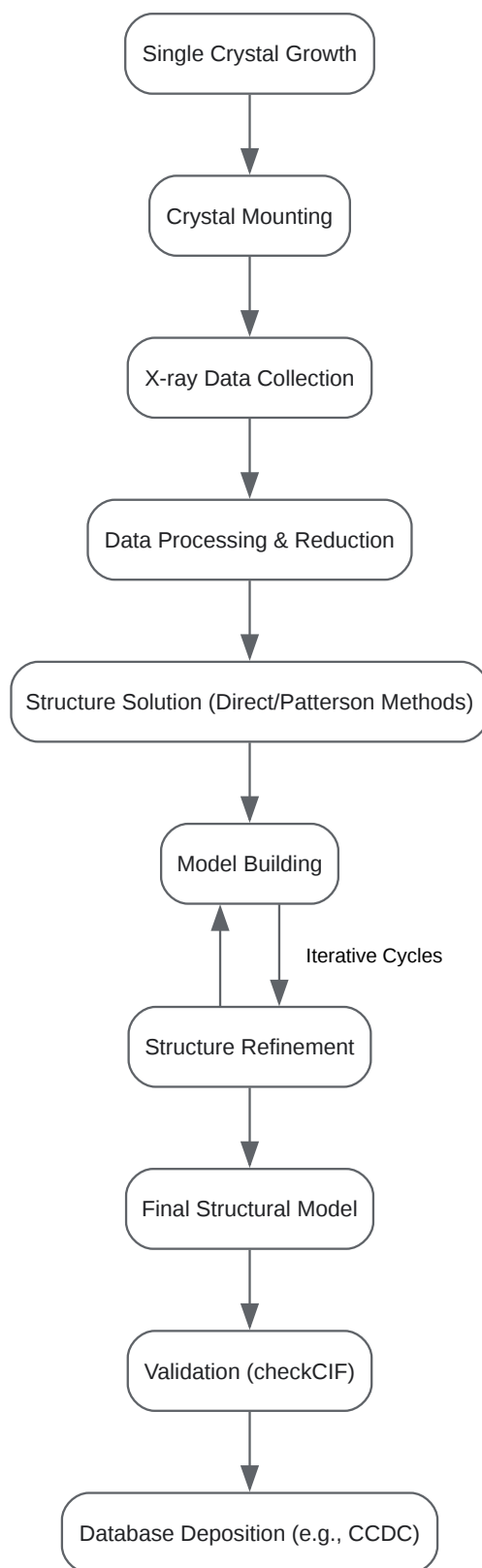
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Caption: Synthetic pathway for 3-cyclohexyl-sydnone.

A general protocol for the structural analysis of a small molecule single crystal using X-ray diffraction is outlined below.[6][7]

- **Crystal Selection and Mounting:** A suitable single crystal of 3-cyclohexyl-sydnone (typically 0.1-0.5 mm in size) is selected under a microscope.[7] The crystal is mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[6] The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo K α or Cu K α radiation), and the diffraction pattern is recorded on a detector as the crystal is rotated.[8]
- **Data Reduction:** The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.[9]
- **Structure Refinement:** The atomic model is built into the electron density map and refined using least-squares methods.[6] This process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factor amplitudes.

- Validation: The final refined structure is validated using tools like checkCIF to ensure its quality and chemical reasonableness before deposition in a crystallographic database.[9]



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Caption: General workflow for single-crystal X-ray analysis.

Crystallographic Data (Representative Analogues)

The following tables summarize the crystallographic data for several 3-aryl-sydnone derivatives, which serve as valuable references for predicting the structural parameters of 3-cyclohexyl-sydnone.

Table 1: Crystal Data and Structure Refinement Details for 3-Aryl-Sydnone Analogues.

Parameter	4-acetyl-3-(p-tolyl)sydnone	bis(3-phenylsydnone) sulfide[6]	bis[3-(p-methoxyphenyl)sydnone] sulfide[6]
Formula	C ₁₁ H ₁₀ N ₂ O ₃	C ₁₆ H ₁₀ N ₄ O ₄ S	C ₁₈ H ₁₄ N ₄ O ₆ S
Formula Weight	218.2	354.0	414.0
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	P2 ₁ 2 ₁ 2 ₁	P2 ₁ /n	P2 ₁ /c
a (Å)	10.995(4)	10.347(2)	14.255(2)
b (Å)	15.158(2)	7.777(1)	9.344(1)
c (Å)	6.530(3)	19.796(4)	15.250(2)
α (°)	90	90	90
β (°)	90	100.33(2)	116.61(1)
γ (°)	90	90	90
Volume (Å ³)	1088.3(7)	1567.13	1816.12
Z	4	4	4
Temperature (K)	298	298	298
Final R indices [I>2σ(I)]	R = 0.038	R = 0.033	R = 0.039

Table 2: Selected Bond Lengths (Å) for the Sydnone Ring of Representative Analogues.

Bond	4-acetyl-3-(p-tolyl)sydnone	bis(3-phenylsydnone)sulfide[6]
O(1)-N(2)	1.422(4)	1.425(2)
N(2)-N(3)	1.320(4)	1.323(2)
N(3)-C(4)	1.378(5)	1.380(3)
C(4)-C(5)	1.418(5)	1.421(3)
C(5)-O(1)	1.375(4)	1.377(2)
C(5)-O(2)	1.207(4)	1.205(2)

Table 3: Selected Bond Angles (°) for the Sydnone Ring of Representative Analogues.

Angle	4-acetyl-3-(p-tolyl)sydnone	bis(3-phenylsydnone)sulfide[6]
C(5)-O(1)-N(2)	108.9(3)	108.8(1)
O(1)-N(2)-N(3)	108.4(3)	108.5(1)
N(2)-N(3)-C(4)	109.8(3)	109.7(2)
N(3)-C(4)-C(5)	102.8(3)	102.9(2)
O(1)-C(5)-C(4)	110.1(3)	110.1(2)
O(2)-C(5)-O(1)	128.8(4)	128.9(2)
O(2)-C(5)-C(4)	121.1(4)	121.0(2)

Structural Insights and Discussion

Based on the crystallographic data of analogous 3-aryl-sydnone, several key structural features are expected for 3-cyclohexyl-sydnone:

- Planarity of the Sydnone Ring: The 1,2,3-oxadiazole ring is expected to be nearly planar.

- **Bond Lengths:** The bond lengths within the sydnone ring are characteristic of its mesoionic nature, indicating delocalized bonding. The exocyclic C=O bond is expected to be around 1.21 Å, consistent with a double bond.
- **Conformation of the Cyclohexyl Group:** The cyclohexyl substituent at the N3 position will likely adopt a chair conformation. The orientation of the cyclohexyl ring relative to the sydnone ring will be determined by steric factors to minimize non-bonded interactions.
- **Intermolecular Interactions:** In the solid state, the packing of 3-cyclohexyl-sydnone molecules will be influenced by weak intermolecular interactions such as C-H...O hydrogen bonds.

Conclusion

While the specific crystal structure of 3-cyclohexyl-sydnone remains to be determined, this guide provides a robust framework for its synthesis and crystallographic analysis. The presented data from analogous compounds offer valuable insights into the expected molecular geometry and packing. The detailed experimental protocols are intended to facilitate further research that will ultimately lead to the elucidation of the precise three-dimensional structure of this compound, which will be invaluable for the rational design of new therapeutic agents and functional materials.

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